![molecular formula C11H14N4S B2592471 4-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thiomorpholine CAS No. 2320506-58-7](/img/structure/B2592471.png)
4-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thiomorpholine
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Overview
Description
The compound “4-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thiomorpholine” is a derivative of the imidazo[4,5-b]pyridine class . Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions and have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridines has been described in various studies. For instance, the cyclization to the imidazo[4,5-b]pyridine ring system can be achieved by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment .Molecular Structure Analysis
The molecular structure of imidazo[4,5-b]pyridine derivatives has been established based on NMR spectroscopic data, mass spectrometry, and XRD single crystal analysis .Chemical Reactions Analysis
Imidazo[4,5-b]pyridines have been found to participate in various chemical reactions. For instance, they can undergo condensation reactions with different carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazo[4,5-b]pyridine derivatives can vary. For instance, one derivative, [(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methoxy]acetic acid, is a solid with the linear formula C10H11O3N3 .Scientific Research Applications
Antimicrobial Activity
Imidazo[4,5-b]pyridine derivatives, including our compound of interest, have been investigated for their antimicrobial features. Researchers have explored their potential as antibacterial and antifungal agents. These compounds may inhibit the growth of pathogenic microorganisms, making them valuable candidates for drug development .
Antiproliferative Activity
In the context of cancer research, novel conjugates containing imidazo[4,5-b]pyridine moieties have been synthesized and evaluated for their antiproliferative effects. These compounds were tested against human cancer cell lines, including prostate (DU-145), lung (A549), cervical (HeLa), and breast (MCF-7) cancer cells. Such investigations aim to identify potential chemotherapeutic agents .
Fungicidal Properties
Researchers have explored the fungicidal activity of imidazo[4,5-b]pyridine derivatives. These compounds may exhibit efficacy against fungal pathogens, making them relevant for agricultural and pharmaceutical applications. Further studies are needed to optimize their activity and safety profiles .
Synthetic Approaches and Pharmacological Potential
Imidazo[4,5-b]pyridine synthesis strategies involve condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents). Additionally, condensation with aldehydes under oxidative conditions has been explored. Understanding these synthetic approaches is crucial for designing novel derivatives with specific pharmacological properties .
Drug Design and Development
Given their diverse biological activities, imidazo[4,5-b]pyridine derivatives serve as scaffolds for drug design. Researchers investigate their potential as kinase inhibitors, anti-inflammatory agents, and modulators of various cellular pathways. Rational modifications can enhance their specificity and efficacy .
Theoretical Studies and Structural Elucidation
The structures of synthesized compounds are elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and theoretical calculations (e.g., density functional theory, DFT). These studies provide insights into their three-dimensional conformations, electronic properties, and intermolecular interactions .
Mechanism of Action
Mode of Action
It is known that imidazo[4,5-b]pyridine derivatives can influence many cellular pathways necessary for the proper functioning of cells .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cells .
Result of Action
Some imidazo[4,5-b]pyridine derivatives have shown significant activity against certain types of cells .
Safety and Hazards
properties
IUPAC Name |
4-(3-methylimidazo[4,5-b]pyridin-2-yl)thiomorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-14-10-9(3-2-4-12-10)13-11(14)15-5-7-16-8-6-15/h2-4H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRVUHVXBLNAKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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